2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is a boronic acid derivative that features a tert-butyl(dimethyl)silyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid typically involves the protection of phenolic hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The boronic acid moiety can be introduced via borylation reactions, often using reagents like bis(pinacolato)diboron (B2Pin2) under palladium-catalyzed conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or alcohols.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura couplings.
Major Products Formed
Oxidation: Phenols or alcohols.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid in chemical reactions involves the formation of boronate esters or complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and acts as both an aldol donor and acceptor.
tert-Butyl(dimethyl)silyl ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is unique due to its combination of a boronic acid group and a tert-butyl(dimethyl)silyl-protected phenol, which provides both reactivity and stability in various synthetic applications.
Eigenschaften
Molekularformel |
C14H25BO4Si |
---|---|
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid |
InChI |
InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-13-9-7-6-8-12(13)18-11-10-15(16)17/h6-9,16-17H,10-11H2,1-5H3 |
InChI-Schlüssel |
WVPYCJRISJHWTF-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCOC1=CC=CC=C1O[Si](C)(C)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.